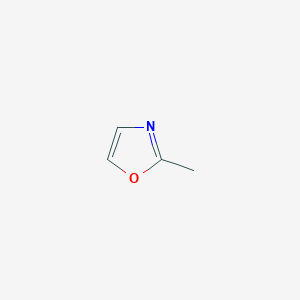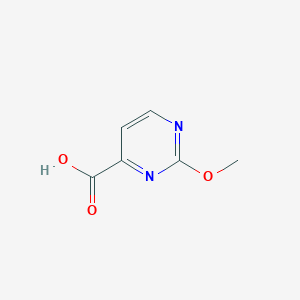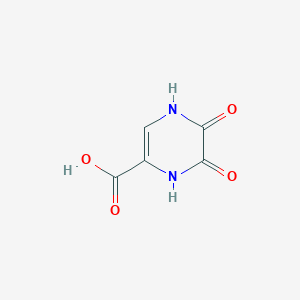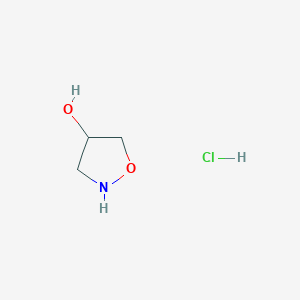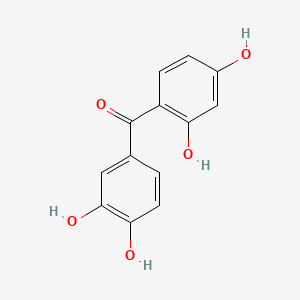
2,3',4,4'-Tetrahydroxybenzofenona
Descripción general
Descripción
2,3’,4,4’-Tetrahydroxybenzophenone is an organic compound with the chemical formula C13H10O5. It is a derivative of benzophenone, characterized by the presence of four hydroxyl groups. This compound appears as a white to pale yellow crystalline solid and is known for its applications as a UV absorber in various industries .
Aplicaciones Científicas De Investigación
2,3’,4,4’-Tetrahydroxybenzophenone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2,3’,4,4’-Tetrahydroxybenzophenone is the tyrosinase enzyme, which plays a crucial role in melanin synthesis .
Mode of Action
2,3’,4,4’-Tetrahydroxybenzophenone interacts with the tyrosinase enzyme, acting as a weak inhibitor . It hinders the hydroxylation process, preventing the formation of fully functional melanin . Interestingly, despite its structural similarity to substrates, it cannot undergo hydroxylation itself, confirming its role as an inhibitory compound rather than an alternative substrate . Additionally, it promotes the conversion of dopachrome to melanin .
Biochemical Pathways
2,3’,4,4’-Tetrahydroxybenzophenone affects the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme and accelerating the conversion of dopachrome to melanin, it influences the production of melanin .
Pharmacokinetics
In terms of pharmacokinetics, 2,3’,4,4’-Tetrahydroxybenzophenone undergoes biotransformation in the body and is mainly metabolized by tissues other than the liver . The concentration of 2,3’,4,4’-Tetrahydroxybenzophenone and its metabolites peak at 30 minutes after application and gradually decrease . 2,3’,4,4’-Tetrahydroxybenzophenone is rapidly eliminated, while its metabolites are excreted in high amounts .
Result of Action
The molecular and cellular effects of 2,3’,4,4’-Tetrahydroxybenzophenone’s action include the inhibition of melanin synthesis and the promotion of dopachrome conversion to melanin . This results in a change in melanin production, which can affect skin pigmentation .
Análisis Bioquímico
Biochemical Properties
2,3’,4,4’-Tetrahydroxybenzophenone plays a significant role in biochemical reactions, particularly in the biosynthesis of xanthones. It interacts with enzymes such as xanthone synthases, which are cytochrome P450 oxidases. These enzymes catalyze the regioselective oxidative phenol coupling of 2,3’,4,4’-Tetrahydroxybenzophenone to form xanthones . The compound also requires NADPH and O2 for these reactions, indicating its involvement in oxidative processes.
Cellular Effects
In various cell cultures, 2,3’,4,4’-Tetrahydroxybenzophenone has been shown to influence cell function significantly. For instance, in the cell cultures of Centaurium erythraea and Hypericum androsaemum, it undergoes intramolecular coupling to form different xanthone isomers . These reactions are crucial for the biosynthesis of xanthones, which have various pharmacological properties, including cytotoxic and antitumor activities . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is evident from its role in these biosynthetic processes.
Molecular Mechanism
The molecular mechanism of 2,3’,4,4’-Tetrahydroxybenzophenone involves its interaction with cytochrome P450 oxidases, which catalyze its conversion to xanthones through oxidative phenol coupling . This process is highly regioselective and depends on the presence of NADPH and O2. The compound’s binding interactions with these enzymes and its role in enzyme activation are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’-Tetrahydroxybenzophenone have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’-Tetrahydroxybenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biochemical activities, while higher doses may lead to toxic or adverse effects. For example, studies on the estrogenic activity of benzophenone derivatives, including 2,3’,4,4’-Tetrahydroxybenzophenone, have shown dose-dependent changes in various metabolic parameters .
Metabolic Pathways
2,3’,4,4’-Tetrahydroxybenzophenone is involved in the metabolic pathways leading to the biosynthesis of xanthones. It interacts with enzymes such as xanthone synthases, which catalyze its conversion to xanthones through oxidative phenol coupling . These pathways are crucial for the production of xanthones, which have significant pharmacological properties.
Transport and Distribution
The transport and distribution of 2,3’,4,4’-Tetrahydroxybenzophenone within cells and tissues involve its interaction with various transporters and binding proteins. The compound’s solubility in different solvents, such as methanol and tetrahydrofuran, also affects its distribution within biological systems .
Subcellular Localization
2,3’,4,4’-Tetrahydroxybenzophenone’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, affecting its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’-Tetrahydroxybenzophenone typically involves the acylation reaction of pyrogallol and p-hydroxybenzoic acid. One common method uses a methanol solution of boron trifluoride as a catalyst. The reaction is carried out at a temperature range of 100-120°C for 2-6 hours . Another method involves the use of zinc chloride as a catalyst, although this method requires longer reaction times and higher temperatures .
Industrial Production Methods: Industrial production of 2,3’,4,4’-Tetrahydroxybenzophenone often employs the boron trifluoride catalysis method due to its relatively mild reaction conditions and higher yield. The reaction mixture is typically neutralized with an alkali solution, and the product is purified through crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted benzophenones .
Comparación Con Compuestos Similares
- 2,4-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,3,4-Trihydroxybenzophenone
- 2-Hydroxybenzophenone
- 4-Hydroxybenzophenone
Comparison: 2,3’,4,4’-Tetrahydroxybenzophenone is unique due to its four hydroxyl groups, which enhance its UV absorption capabilities and its potential as an antioxidant. Compared to other benzophenone derivatives, it offers a broader range of applications in both scientific research and industrial uses .
Propiedades
IUPAC Name |
(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYIAVMUUJWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047974 | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-50-9 | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


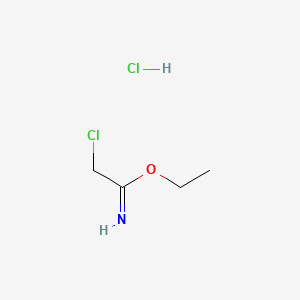
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

